molecular formula C8H7NO2 B1612025 5-Methoxybenzo[d]isoxazole CAS No. 39835-06-8

5-Methoxybenzo[d]isoxazole

Cat. No.: B1612025
CAS No.: 39835-06-8
M. Wt: 149.15 g/mol
InChI Key: OPLJFHFYIHBFEJ-UHFFFAOYSA-N
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Description

5-Methoxybenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which undergoes cyclization to form the isoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, catalyst-free and microwave-assisted methods have been explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxybenzo[d]isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methoxybenzo[d]isoxazole involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

    5-Methoxybenzo[d]oxazole: Similar structure but with an oxygen atom instead of nitrogen.

    5-Methylisoxazole: Similar isoxazole ring but with a methyl group instead of a methoxy group.

Uniqueness: 5-Methoxybenzo[d]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methoxy-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-10-7-2-3-8-6(4-7)5-9-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLJFHFYIHBFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597452
Record name 5-Methoxy-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39835-06-8
Record name 5-Methoxy-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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